molecular formula C14H18N2O3S B2958506 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one CAS No. 2034513-96-5

7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one

Cat. No.: B2958506
CAS No.: 2034513-96-5
M. Wt: 294.37
InChI Key: VLEYSISXRLQTRN-UHFFFAOYSA-N
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Description

7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a thiomorpholine ring, and a tetrahydroindolizinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:

  • Formation of the indolizinone core through cyclization reactions.
  • Introduction of the methoxy group via methylation reactions.
  • Incorporation of the thiomorpholine ring through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and thiomorpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-8-(morpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    7-methoxy-8-(piperidine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methoxy-8-(thiomorpholine-4-carbonyl)-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-11-9-12(17)16-4-2-3-10(16)13(11)14(18)15-5-7-20-8-6-15/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEYSISXRLQTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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